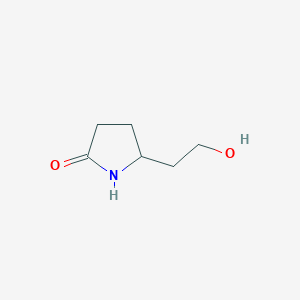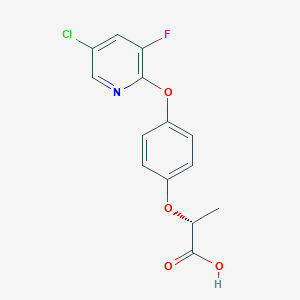
rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene, commonly known as DIOP, is a chiral diphosphine ligand that has gained significant attention in recent years due to its unique properties. DIOP has been extensively used in the field of organic synthesis and catalysis due to its ability to form stable complexes with transition metals.
科学的研究の応用
Asymmetric Catalysis and Synthesis
Chiral hydroxyl monophosphane and bisphospholanes synthesized from D-mannitol, including derivatives closely related to the compound of interest, have shown significant utility in asymmetric catalysis. They serve as enantioselective catalysts for the hydrogenation of functionalized olefins, demonstrating high enantioselectivity and conversion rates, especially in water for substrates like itaconic acid (Li, Zhang, Xiao, & Zhang, 2000). This highlights the potential of such compounds in facilitating environmentally friendly catalytic processes.
Synthesis of Novel Polymers and Copolymers
Compounds structurally related to "rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene" have been used as precursors in the synthesis of novel copolymers. For instance, the synthesis and electrochromic properties of copolymers based on thiophene and phenylene derivatives have been investigated for their potential in creating advanced materials with unique electrochromic properties (Aydın & Kaya, 2013).
Organic Semiconductors
Derivatives such as 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene have been explored for their potential as stable organic semiconductors, demonstrating high performance in thin-film transistors. These materials offer significant promise for the development of electronic devices, showcasing high mobilities and stable performance (Ponomarenko et al., 2005).
Luminescent Materials
The study of silicon complexes of bis(indol-2-yl)benzene derivatives, which share structural similarities with the compound of interest, has revealed their potential as blue-emitting dyes in the solid state. These findings open avenues for their application in optoelectronic devices and luminescent materials, demonstrating high efficiency in both solution and solid-state forms (Tanaka & Osuka, 2015).
Coordination Polymers and Network Structures
Research has also extended into the construction of coordination polymers and network structures utilizing ligands similar to "this compound". These studies have led to the development of novel complexes with unique interpenetrating networks, showcasing the versatility of such compounds in forming advanced materials with potential applications in catalysis, molecular recognition, and material science (Klein et al., 2017).
特性
IUPAC Name |
1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVGOQHQBUPSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147253-69-8 |
Source


|
| Record name | 147253-69-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene and what is its significance in chemistry?
A1: this compound, often referred to as (S,S)-i-PrDuPHOS, is a chiral phosphine ligand. Chiral phosphine ligands play a crucial role in asymmetric catalysis by enabling the preferential formation of one enantiomer over another. This selectivity is vital in various fields like pharmaceuticals, agrochemicals, and materials science, where the specific three-dimensional structure of molecules dictates their properties and biological activity. []
Q2: What is the structural characterization of this compound?
A2:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

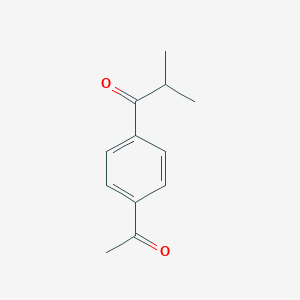

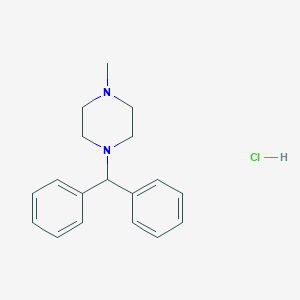



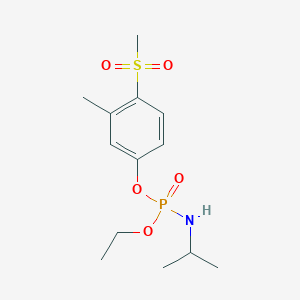

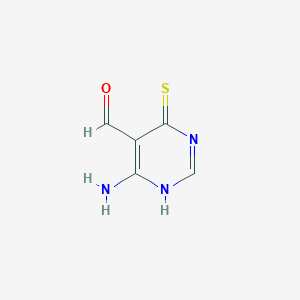
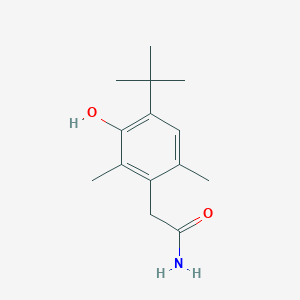
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
